N-(2-{[(2,3-Dimethoxyphenyl)methyl]amino}-2-oxoethyl)dodecanamide
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Overview
Description
N-(2-{[(2,3-Dimethoxyphenyl)methyl]amino}-2-oxoethyl)dodecanamide is a complex organic compound characterized by its unique structure, which includes a dodecanamide backbone and a 2,3-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2,3-Dimethoxyphenyl)methyl]amino}-2-oxoethyl)dodecanamide typically involves multiple steps. One common method includes the reaction of 2,3-dimethoxybenzylamine with an appropriate acylating agent, such as dodecanoyl chloride, under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2,3-Dimethoxyphenyl)methyl]amino}-2-oxoethyl)dodecanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(2-{[(2,3-Dimethoxyphenyl)methyl]amino}-2-oxoethyl)dodecanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-{[(2,3-Dimethoxyphenyl)methyl]amino}-2-oxoethyl)dodecanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine
- 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N-(2-{[(2,3-Dimethoxyphenyl)methyl]amino}-2-oxoethyl)dodecanamide stands out due to its specific structural features, such as the dodecanamide backbone and the 2,3-dimethoxyphenyl group. These features confer unique chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
591207-54-4 |
---|---|
Molecular Formula |
C23H38N2O4 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
N-[2-[(2,3-dimethoxyphenyl)methylamino]-2-oxoethyl]dodecanamide |
InChI |
InChI=1S/C23H38N2O4/c1-4-5-6-7-8-9-10-11-12-16-21(26)25-18-22(27)24-17-19-14-13-15-20(28-2)23(19)29-3/h13-15H,4-12,16-18H2,1-3H3,(H,24,27)(H,25,26) |
InChI Key |
TZLICVMKKORSED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC(=O)NCC1=C(C(=CC=C1)OC)OC |
Origin of Product |
United States |
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